molecular formula C10H16N2 B13055490 1-(2,4-Dimethylphenyl)ethane-1,2-diamine

1-(2,4-Dimethylphenyl)ethane-1,2-diamine

Cat. No.: B13055490
M. Wt: 164.25 g/mol
InChI Key: SNWQYHLWTPSPAH-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)ethane-1,2-diamine (CAS: 1212948-04-3) is a primary aliphatic diamine featuring a 2,4-dimethylphenyl substituent at the C1 position of an ethane-1,2-diamine backbone. Its molecular formula is C₁₀H₁₆N₂, with a molecular weight of 164.25 g/mol . The compound’s structure combines steric bulk from the aromatic substituent with the chelating capability of the ethane-1,2-diamine moiety.

The 2,4-dimethylphenyl group likely enhances hydrophobicity and steric hindrance compared to simpler diamines, influencing its solubility, coordination chemistry, and biological activity.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3

InChI Key

SNWQYHLWTPSPAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CN)N)C

Origin of Product

United States

Preparation Methods

Description

The most common and direct synthetic route to 1-(2,4-dimethylphenyl)ethane-1,2-diamine involves reductive amination of appropriate aldehydes or ketones with ammonia or primary amines, followed by reduction to the diamine.

Typical Procedure

  • Starting Material: 2,4-dimethylbenzaldehyde or related derivatives.
  • Reagents: Ammonia or amine source, reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Conditions: Multi-step reaction involving initial imine formation followed by reduction.
  • Outcome: Formation of the diamine with control over stereochemistry (e.g., (1R)-enantiomer).

Research Data Summary

Step Reagents/Conditions Notes
Imine Formation 2,4-dimethylbenzaldehyde + NH3 Typically in solvent like methanol or ethanol
Reduction NaBH4 or LiAlH4 Selective reduction to diamine
Purification Column chromatography or crystallization To isolate chiral diamine
Yield Moderate to high (varies by method) Example yield ~85% reported in similar diamine syntheses

This method is versatile and allows for stereochemical control, particularly when chiral catalysts or chiral auxiliaries are employed.

Nucleophilic Aromatic Substitution and Reduction Route

Description

An alternative synthesis involves nucleophilic aromatic substitution on halogenated aromatic precursors followed by reduction of nitro groups to amines.

Synthesis Highlights

  • Starting Material: Halogenated 2,4-dimethylphenyl derivatives or 2,4-dimethylthiophenol.
  • Key Steps:
    • Nucleophilic aromatic substitution (e.g., displacement of halogen by amine nucleophile).
    • Reduction of nitro groups to amines using reducing agents such as iron in acetic acid, thiourea dioxide, or sodium dithionite.
  • Reaction Conditions: Mild to moderate temperatures (25°C to 150°C), often in one-pot processes.
  • Advantages: Potential for one-pot synthesis improving efficiency and yield.

Process Details and Conditions

Step Reagents/Conditions Temperature Range Notes
Nucleophilic Aromatic Substitution 2,4-dimethylthiophenol + halogenated aryl -30°C to 100°C Performed in protic/aprotic solvents
Nitro Group Reduction Fe/AcOH or thiourea dioxide/sodium dithionite 25°C to 150°C (preferably 55-65°C) Can be combined in one-pot process
Isolation Free amine or acid salt (e.g., HCl salt) Ambient Purification by crystallization or chromatography

This method is exemplified in advanced pharmaceutical intermediate syntheses, such as those related to vortioxetine, where similar diamine intermediates are prepared.

Catalytic Hydrogenation of Precursors

Description

Hydrogenation of precursor compounds containing nitro or other reducible groups to diamines using palladium on carbon (Pd/C) catalysts under hydrogen atmosphere.

Procedure

  • Starting Material: Nitro-substituted or related aromatic intermediates.
  • Catalyst: Pd/C (typically 10% loading).
  • Solvent: Anhydrous tetrahydrofuran (THF) or other appropriate solvents.
  • Conditions: Hydrogen atmosphere, room temperature to mild heating, reaction times up to 48 hours.
  • Workup: Filtration to remove catalyst, concentration, recrystallization.

Research Findings

  • Yields: High yields reported (~85%).
  • Purity: Achieved through recrystallization and vacuum drying.
  • Application: Used in the preparation of diamine monomers for polymer synthesis, demonstrating the method’s robustness and scalability.

Additional Notes on Synthesis and Purification

  • The stereochemistry of the diamine can be controlled by chiral starting materials or chiral catalysts in reductive amination.
  • Purification techniques commonly include silica gel column chromatography, preparative HPLC, and crystallization.
  • Reaction solvents vary from polar aprotic solvents (DMF, MeCN) to protic solvents depending on the step.
  • Multi-step reactions can be combined into one-pot processes to improve efficiency and reduce purification steps.

Summary Table of Preparation Methods for this compound

Method Starting Materials Key Reagents/Conditions Advantages Typical Yield (%)
Reductive Amination 2,4-Dimethylbenzaldehyde + NH3 NaBH4 or LiAlH4, methanol/ethanol Direct, stereocontrol possible 70-85
Nucleophilic Aromatic Substitution + Reduction Halogenated 2,4-dimethylphenyl + amines Fe/AcOH or thiourea dioxide, 25-150°C One-pot, scalable 60-80
Catalytic Hydrogenation Nitro-substituted aromatic precursors Pd/C catalyst, H2, THF, room temp to mild heat High purity, scalable ~85

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Biological Activity
Research has demonstrated that 1-(2,4-Dimethylphenyl)ethane-1,2-diamine exhibits notable biological activities. It has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses and cancer progression. Preclinical studies indicated that DANFIN could suppress NF-κB signaling pathways, which may contribute to its anticancer properties .

Synthesis and Derivatives
The synthesis of this compound typically involves the catalytic asymmetric synthesis of 1,2-diamines from aziridines using various catalysts. These processes yield high enantioselectivities and can be adapted for synthesizing derivatives with enhanced biological activity . For instance, modifications to the amine groups or the phenyl ring can lead to compounds with improved pharmacological profiles.

Material Science

Polymer Chemistry
In material science, this compound can be utilized as a hardener in epoxy resins. Its amine functionalities facilitate cross-linking reactions that enhance the mechanical properties of polymer matrices. Research has shown that incorporating this compound into epoxy formulations can improve thermal stability and resistance to chemical degradation .

Nanocomposites
The compound has also been explored in the development of nanocomposites. By combining this compound with nanomaterials such as graphene or carbon nanotubes, researchers have achieved enhanced electrical conductivity and mechanical strength in composite materials . This application is particularly relevant in the fields of electronics and advanced materials.

Case Studies

Study Title Objective Findings
Inhibition of NF-κB by DANFINTo evaluate the effects of DANFIN on NF-κB signalingDANFIN significantly inhibited NF-κB activation in preclinical models, suggesting potential for anti-inflammatory therapies .
Synthesis of Chiral 1,2-DiaminesTo develop efficient synthetic routes for chiral diaminesHigh yields and enantioselectivities were achieved using DANFIN derivatives as intermediates .
Application in Epoxy ResinsTo assess the performance of DANFIN as a hardenerEnhanced thermal stability and mechanical properties were observed in epoxy formulations containing DANFIN .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways. For instance, it is known to inhibit serotonin receptors, which can influence neurotransmitter levels and have potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituted Ethane-1,2-diamines
  • N1-(4-Fluorophenyl)ethane-1,2-diamine (CAS: MFCD09265298): Substituent: 4-Fluorophenyl. Molecular Formula: C₈H₁₁FN₂; Molecular Weight: 154.19 g/mol . This compound may exhibit enhanced reactivity in nucleophilic reactions due to reduced steric hindrance.
  • (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine (CAS: 105469-16-7): Substituents: Two 4-fluorophenyl groups. Molecular Formula: C₁₄H₁₄F₂N₂; Molecular Weight: 260.27 g/mol .
  • N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine (CAS: MFCD01631934):

    • Substituents: N,N-dimethyl and phenyl groups.
    • Molecular Formula: C₁₀H₁₆N₂ ; Molecular Weight: 164.25 g/mol .
    • The tertiary amine structure diminishes nucleophilicity and chelation capacity compared to primary amines in 1-(2,4-dimethylphenyl)ethane-1,2-diamine, limiting its utility in metal complexation.
Chain-Length Variants
  • Propane-1,3-diamine Derivatives :
    • Compounds with propane-1,3-diamine linkers exhibit higher cytotoxicity (e.g., IC₅₀ < 10 μM) compared to ethane-1,2-diamine analogs, likely due to increased membrane permeability. However, they also demonstrate superior antimycobacterial activity (MIC: 1–4 μg/mL) .
    • The ethane-1,2-diamine scaffold in the target compound may offer a balance between bioactivity and safety, though empirical data are lacking.

Physicochemical and Functional Properties

Corrosion Inhibition
  • DETA (N1-(2-aminoethyl)ethane-1,2-diamine) and TETA (triethylenetetramine): These polyamines with multiple -NH- groups show higher corrosion inhibition efficiencies (e.g., ~90% at 1 mM) in acidic media due to strong adsorption on metal surfaces via lone-pair electrons . this compound’s aromatic substituent may reduce adsorption efficiency but enhance stability in non-polar environments.
Coordination Chemistry
  • N,N′-Bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine :
    • Forms stable Zn(II) and Pd(II) complexes with square-planar geometries, used in catalytic hydrolysis and sensing applications .
    • The dimethylphenyl group in the target compound could sterically hinder metal coordination, favoring bulkier metal centers or niche catalytic pathways.

Biological Activity

1-(2,4-Dimethylphenyl)ethane-1,2-diamine (often referred to as 1,2-diamine) is a chemical compound with promising biological activity. This article explores its properties, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C10H16N2
  • Molecular Weight : Approximately 182.25 g/mol
  • Functional Groups : The presence of two amine groups (-NH2) and an aromatic ring with two methyl substituents influences its reactivity and interaction with biological systems.

The compound is typically encountered as a dihydrochloride salt, which enhances its solubility and stability in various applications .

Antimicrobial Properties

Research suggests that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have indicated that related diamines can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Inhibition of Enzymatic Activity

Inhibition studies have focused on the compound's potential to inhibit specific enzymes. For example, compounds within the same class have shown promise in inhibiting InhA (an enzyme critical for Mycobacterium tuberculosis), which could be significant for developing new anti-TB therapies .

Case Studies

  • Inhibition of Mycobacterium tuberculosis InhA :
    • A study screened over 82,000 compounds for drug-like properties and identified several candidates that inhibited InhA effectively. Although this compound was not specifically tested in this study, its structural analogs showed over 50% inhibition at concentrations of 50 µM .
  • Corrosion Inhibition :
    • Another investigation explored the use of methyl-substituted phenyl-containing compounds as corrosion inhibitors. While primarily focused on corrosion resistance in steel, the findings highlighted the broader applicability of such compounds in industrial contexts .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
This compoundTwo amine groups; dimethyl substitutionPotential antimicrobial and enzyme inhibition
(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamineSame core structure; different stereochemistryVarying biological activity
n,n'-bis-(2,4-dimethyl-phenyl)-ethane-1,2-diamineTwo dimethylphenyl groupsIncreased steric bulk may enhance activity

This table illustrates how structural variations can influence biological properties and potential applications.

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